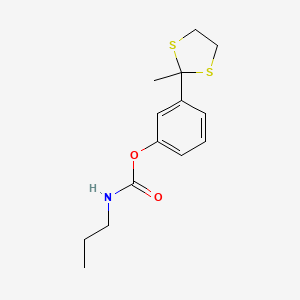
3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate: is an organic compound that features a unique combination of a dithiolane ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: Substitution reactions may involve nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: Its dithiolane ring can interact with thiol groups in proteins, making it a useful tool for probing biological systems .
Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition . This interaction can disrupt normal cellular processes, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
1,3-Dithiolane: A simpler analog that lacks the carbamate group.
1,3-Dithiane: Similar to 1,3-dithiolane but with an additional sulfur atom.
2-Methyl-1,3-dioxolane: Contains an oxygen atom in place of sulfur, leading to different chemical properties.
Uniqueness: What sets 3-(2-Methyl-1,3-dithiolan-2-yl)phenyl propylcarbamate apart from these similar compounds is the presence of both the dithiolane ring and the carbamate group. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
61405-77-4 |
|---|---|
Molecular Formula |
C14H19NO2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-dithiolan-2-yl)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C14H19NO2S2/c1-3-7-15-13(16)17-12-6-4-5-11(10-12)14(2)18-8-9-19-14/h4-6,10H,3,7-9H2,1-2H3,(H,15,16) |
InChI Key |
ROIKZVRFBLVWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C2(SCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















